molecular formula C16H10N2 B1307804 4-(4-Isoquinolyl)benzonitrile CAS No. 1023549-76-9

4-(4-Isoquinolyl)benzonitrile

Cat. No.: B1307804
CAS No.: 1023549-76-9
M. Wt: 230.26 g/mol
InChI Key: DHNLXQLVANSLJK-UHFFFAOYSA-N
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Description

4-(4-Isoquinolyl)benzonitrile is an organic compound with the molecular formula C16H10N2 It is characterized by the presence of an isoquinoline ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isoquinolyl)benzonitrile typically involves the reaction of isoquinoline derivatives with benzonitrile precursors. One common method is the nucleophilic substitution reaction where an isoquinoline derivative reacts with a benzonitrile compound under basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Isoquinolyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline and benzonitrile compounds.

Scientific Research Applications

4-(4-Isoquinolyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 4-(4-Isoquinolyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

  • 4-(4-Quinolyl)benzonitrile
  • 4-(4-Pyridyl)benzonitrile
  • 4-(4-Phenyl)benzonitrile

Comparison: 4-(4-Isoquinolyl)benzonitrile is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

4-isoquinolin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLXQLVANSLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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